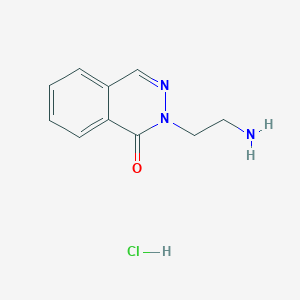

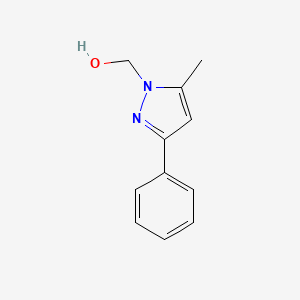

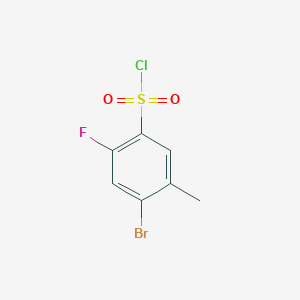

![molecular formula C8H8FN3 B1532331 [(6-fluoro-1H-indazol-3-yl)methyl]amine CAS No. 1226442-91-6](/img/structure/B1532331.png)

[(6-fluoro-1H-indazol-3-yl)methyl]amine

Overview

Description

“[(6-fluoro-1H-indazol-3-yl)methyl]amine” is a chemical compound with the molecular formula C8H8FN3. It has a molecular weight of 165.17 . This compound is a solid in form .

Synthesis Analysis

The synthesis of indazole compounds, which includes “this compound”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3 and a boiling point of 355.4±27.0 °C at 760 mmHg . The compound is a solid in form .Scientific Research Applications

Coordination and Fluorescence Studies

One application of related compounds involves the study of coordination and fluorescence, particularly in the context of intracellular Zn2+ detection. A study by Hendrickson et al. (2003) explored the coordination properties of a fluorophore, 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid, which is used as an intracellular Zn2+ probe. The research provided insights into the fluorescence quantum yield variations as the coordination environment of Zn2+ ternary complexes changes, highlighting its utility in detecting intracellular Zn2+ concentrations (Hendrickson et al., 2003).

Drug Development and SERD Antagonists

Another significant application area is in drug development, particularly in the discovery of Selective Estrogen Receptor Degraders (SERDs) for treating ER+ breast cancer. Scott et al. (2020) detailed the optimization of tricyclic indazoles, leading to the identification of a potent SERD known as AZD9833. This compound showed promising pharmacological profiles for oral administration and has advanced into clinical trials, underscoring the role of indazole derivatives in therapeutic development (Scott et al., 2020).

Corrosion Inhibition

In material science, Chaitra et al. (2015) investigated triazole Schiff bases as corrosion inhibitors on mild steel in acidic media. This study provides a foundation for using similar structural frameworks in developing new corrosion inhibitors, contributing to the preservation of metal structures and machinery (Chaitra et al., 2015).

Optimization of Lennard-Jones Parameters

The optimization of Lennard-Jones parameters for polar-neutral compounds, including amines and fluorine-substituted compounds, has been explored to understand the behavior of biomolecular systems in aqueous environments. Chen et al. (2002) extended previous methodologies to include compounds like ammonia, methylamine, and various fluoroethanes, demonstrating the importance of such studies in computational chemistry and drug design (Chen et al., 2002).

Molecular Recognition and Sensor Development

Research on molecular recognition and sensor development also highlights the application of indazole derivatives. For example, the development of fluorescent sensors for detecting amine vapors, as conducted by Gao et al. (2016), where the aggregation-induced emission (AIE) properties of specific compounds were utilized for the light-up detection of amine vapors. Such studies are pivotal in environmental monitoring, food safety, and health industries (Gao et al., 2016).

Mechanism of Action

Target of Action

Indazole derivatives, which include [(6-fluoro-1h-indazol-3-yl)methyl]amine, have been associated with the inhibition, regulation, and modulation of kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It can be inferred from related indazole derivatives that these compounds may interact with their targets (such as the aforementioned kinases) to inhibit, regulate, or modulate their activity . This interaction could lead to changes in the cellular processes controlled by these targets, potentially influencing cell proliferation, apoptosis, and other cellular functions .

Biochemical Pathways

Given its potential interaction with kinases like chk1, chk2, and h-sgk , it can be inferred that this compound may influence pathways related to cell cycle regulation, apoptosis, and cell volume control . The downstream effects of these pathway alterations would depend on the specific cellular context and could include changes in cell proliferation, survival, and function .

Result of Action

Based on the potential targets of this compound, it can be inferred that its action may result in changes in cell cycle progression, apoptosis, and cell volume regulation . These changes could potentially influence cell proliferation, survival, and function .

Biochemical Analysis

Biochemical Properties

[(6-fluoro-1H-indazol-3-yl)methyl]amine has been identified as a potent and highly selective inhibitor of RIP2 kinase . This suggests that it interacts with the RIP2 enzyme, potentially affecting its activity and the biochemical reactions it is involved in .

Cellular Effects

In terms of cellular effects, this compound has been shown to have promising inhibitory effects against human cancer cell lines . It affects apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as Bcl2 family members and the p53/MDM2 pathway . This interaction leads to changes in gene expression and potentially affects enzyme activity .

Temporal Effects in Laboratory Settings

Its inhibitory effects on cancer cell lines suggest that it may have long-term effects on cellular function .

Properties

IUPAC Name |

(6-fluoro-2H-indazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNKYDOGHWSDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226442-91-6 | |

| Record name | [(6-Fluoro-1H-indazol-3-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

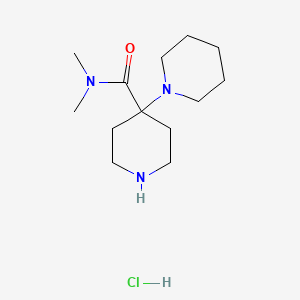

![N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine](/img/structure/B1532263.png)

![2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1532268.png)